![molecular formula C23H15Cl3N2O2 B2767809 1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole CAS No. 477712-61-1](/img/structure/B2767809.png)
1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole
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Overview
Description
1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets .
Mode of Action
It is known that pyrazoline derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
It is known that pyrazoline derivatives can influence various biochemical pathways, leading to diverse pharmacological activities .
Pharmacokinetics
The molecular weight of the compound is 216663 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds, such as pyrazoline derivatives, have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Analysis
Cellular Effects
The effects of (4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone on cells are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
(4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-(2,4-dichlorophenyl)methoxyphenylhydrazine under controlled conditions to form the desired pyrazole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzoyl)-4-((4-chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole
- 5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole
Uniqueness
1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of both chlorobenzoyl and dichlorophenyl groups
Biological Activity
1-(4-chlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₂
- Molecular Weight : 367.22 g/mol
- CAS Number : 402849-25-6
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy against various bacterial strains. In vitro studies indicated that pyrazole derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For example, derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Anticancer Properties
Emerging studies suggest that pyrazole compounds may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of cell signaling pathways. Specific derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Study 1: Anti-inflammatory Efficacy
In a comparative study, a series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using carrageenan-induced edema in mice. The results indicated that specific derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
Study 2: Antimicrobial Screening
A recent study focused on synthesizing novel pyrazole derivatives and testing their antimicrobial properties against common pathogens. The results showed that certain compounds had significant antibacterial activity, particularly those containing substituted phenyl groups .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 20 |
Compound B | S. aureus | 18 |
Compound C | Pseudomonas aeruginosa | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Pyrazole derivatives often act as enzyme inhibitors, particularly in inflammatory pathways.
- Modulation of Cytokine Production : These compounds can downregulate the production of pro-inflammatory cytokines.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O2/c24-18-7-4-15(5-8-18)23(29)28-11-10-22(27-28)16-2-1-3-20(12-16)30-14-17-6-9-19(25)13-21(17)26/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMFYKMIMVXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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